6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile
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Overview
Description
6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13ClFNO. It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a hexanenitrile chain. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The phenoxy ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed
Reduction: 6-(2-Chloro-5-fluoro-phenoxy)hexylamine.
Oxidation: 6-(2-Chloro-5-fluoro-phenoxy)hexanoic acid.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile depends on its specific applicationThe chloro and fluoro substituents can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloro-4-fluoro-phenoxy)hexanenitrile
- 6-(2-Bromo-5-fluoro-phenoxy)hexanenitrile
- 6-(2-Chloro-5-methyl-phenoxy)hexanenitrile
Uniqueness
6-(2-Chloro-5-fluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the chloro and fluoro substituents on the phenoxy ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in research and development .
Properties
IUPAC Name |
6-(2-chloro-5-fluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-6-5-10(14)9-12(11)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIANWITWPAGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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